molecular formula C9H9FN2O3 B3150028 4-fluoro-N,N-dimethyl-3-nitrobenzamide CAS No. 682757-41-1

4-fluoro-N,N-dimethyl-3-nitrobenzamide

Cat. No.: B3150028
CAS No.: 682757-41-1
M. Wt: 212.18 g/mol
InChI Key: ZPSIPYXUASFMTQ-UHFFFAOYSA-N
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Description

4-fluoro-N,N-dimethyl-3-nitrobenzamide is a chemical compound with the CAS Number: 682757-41-1 . It has a molecular weight of 212.18 and its IUPAC name is this compound . It is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of this compound contains a total of 24 bonds; 15 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 tertiary amide (aromatic), and 1 nitro group (aromatic) .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 212.18 and a molecular formula of C9H9FN2O3 .

Scientific Research Applications

Synthesis and Structural Analysis

4-fluoro-N,N-dimethyl-3-nitrobenzamide is part of a family of compounds that have been studied for various applications in scientific research. The related compound, 4-amino-2-fluoro-N-methyl-benzamide, was synthesized through a concise process, starting with the oxidation of 2-fluoro-4-nitrotoluene and culminating in hydrogenation to achieve a high yield of the final product (Xu, Xu, & Zhu, 2013). Similarly, a study focused on the synthesis, spectroscopic, and structural characterization of two p-nitrobenzamide compounds, providing insights into their molecular geometries, vibrational frequencies, and thermodynamic properties through experimental and density functional theory (DFT) methods (Arslan, Kazak, & Aydın, 2015).

Crystal Engineering and Molecular Interactions

In the realm of crystal engineering, interactions involving hydrogen bonds and halogen bonds are of particular interest. A study highlighted the crystal structure of 4-nitrobenzamide·4-iodobenzamide, revealing intricate molecular tapes and interactions critical for crystal design (Saha, Nangia, & Jaskólski, 2005). Another investigation into heteromeric intermolecular interactions shed light on the structural motifs and supramolecular assembly of binary co-crystals, emphasizing the role of strong intermolecular interactions (Aakeröy, Desper, & Helfrich, 2004).

Functionalization and Material Science

The functionalization of materials is a critical area of research. A study explored the synergistic effect of poly(vinylamine) adsorption and nucleophilic aromatic substitution with fluoroaromatics to functionalize silica particles, leading to the synthesis of various chromophoric functionalities (Roth et al., 2006). Another example includes the fluorination of aromatic compounds, revealing how the presence of fluorine influences the chemical behavior of the molecules, a study relevant to the understanding of this compound (Shainyan & Danilevich, 2006).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Properties

IUPAC Name

4-fluoro-N,N-dimethyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O3/c1-11(2)9(13)6-3-4-7(10)8(5-6)12(14)15/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSIPYXUASFMTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=C(C=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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